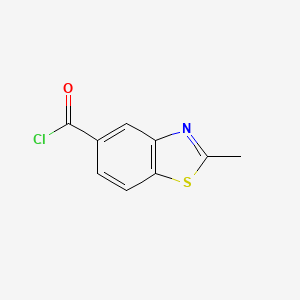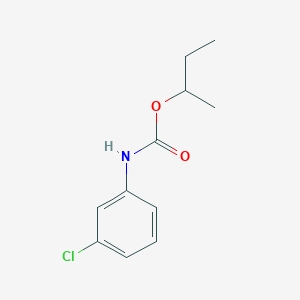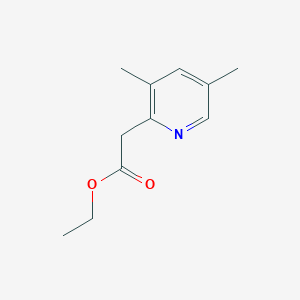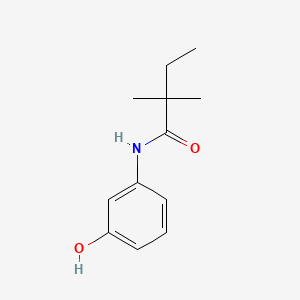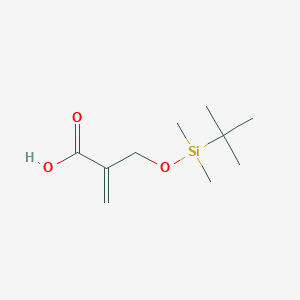
2-(((tert-Butyldimethylsilyl)oxy)methyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-propenoic acid is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of a silyl ether group, which imparts distinct reactivity and stability compared to other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-propenoic acid typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate alcohol, followed by further functionalization to introduce the propenoic acid moiety. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the silyl ether bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Hydrochloric acid, sodium hydroxide, varying temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-propenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in drug development for its ability to modify the pharmacokinetic properties of active compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-propenoic acid exerts its effects involves the formation and cleavage of the silyl ether bond. This bond is stable under neutral conditions but can be selectively cleaved under acidic or basic conditions, allowing for controlled release of the protected functional group. The molecular targets and pathways involved depend on the specific application and the nature of the functional group being protected .
Comparaison Avec Des Composés Similaires
- Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester
- tert-Butyldimethylsilyl glycidyl ether
- tert-Butyldimethylsilyloxyethanol
Comparison: Compared to these similar compounds, 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-propenoic acid is unique due to its propenoic acid moiety, which imparts additional reactivity and potential for further functionalization. This makes it particularly valuable in applications requiring selective protection and deprotection of functional groups .
Propriétés
Formule moléculaire |
C10H20O3Si |
|---|---|
Poids moléculaire |
216.35 g/mol |
Nom IUPAC |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H20O3Si/c1-8(9(11)12)7-13-14(5,6)10(2,3)4/h1,7H2,2-6H3,(H,11,12) |
Clé InChI |
LDJUBMIJENRXGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13995679.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purine-6-thione](/img/structure/B13995699.png)
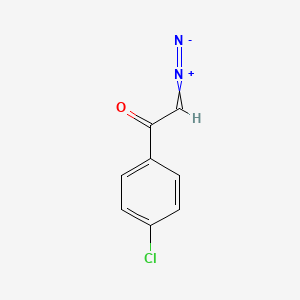
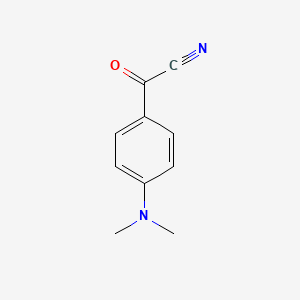
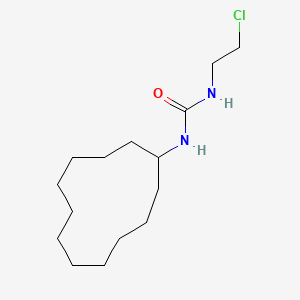
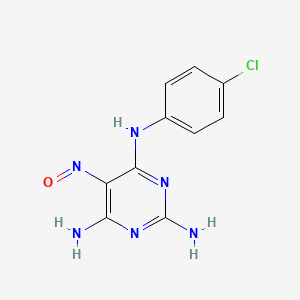
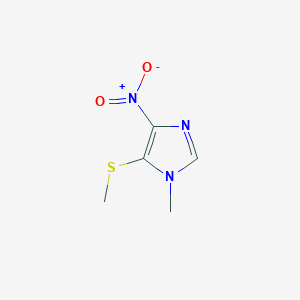
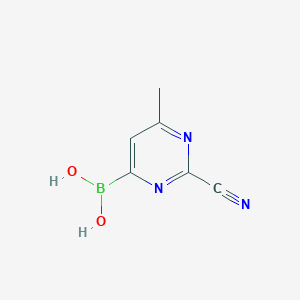
![[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea](/img/structure/B13995736.png)
![2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B13995746.png)
